molecular formula C6H6ClFN2 B12455472 2-Chloro-3-fluoro-N-methylpyridin-4-amine

2-Chloro-3-fluoro-N-methylpyridin-4-amine

Cat. No.: B12455472
M. Wt: 160.58 g/mol
InChI Key: DLASRLCWFBLZTD-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-N-methylpyridin-4-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

    Chlorinating Agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-3-fluoro-N-methylpyridin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

    Agrochemicals: It is employed in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.

    Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.

    Radiopharmaceuticals: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging and diagnostic purposes

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s binding affinity to enzymes and receptors, leading to the modulation of biological activities. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-N-methylpyridin-4-amine is unique due to the presence of both chlorine and fluorine atoms along with an N-methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

2-chloro-3-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H6ClFN2/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,1H3,(H,9,10)

InChI Key

DLASRLCWFBLZTD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)Cl)F

Origin of Product

United States

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